Lowest Cu–Ligand Bond Dissociation Energy Among Four Major Cu(I) CVD Precursors (DFT Study)
Density functional theory (DFT) calculations at the B3LYP level directly compared the Cu–L bond dissociation energies for the reaction Cu(I)(hfac)L → Cu(I)(hfac) + L across four prototypical CVD precursors. Cu(hfac)(2-butyne) exhibits the lowest bond energy at 32.1 kcal/mol, compared to Cu(hfac)(VTMS) at 33.6 kcal/mol, Cu(hfac)(COD) at 35.6 kcal/mol, and Cu(hfac)(PMe₃) at 38.4 kcal/mol [1]. The 1.5–6.3 kcal/mol lower bond energy implies a more facile ligand dissociation step, which has been correlated with the rate-determining step for copper film growth under kinetically limited CVD conditions [1].
| Evidence Dimension | Cu–Ligand bond dissociation energy (kcal/mol) |
|---|---|
| Target Compound Data | 32.1 kcal/mol (Cu–2-butyne) |
| Comparator Or Baseline | Cu(hfac)(VTMS): 33.6 kcal/mol; Cu(hfac)(COD): 35.6 kcal/mol; Cu(hfac)(PMe₃): 38.4 kcal/mol |
| Quantified Difference | 1.5 kcal/mol lower vs. VTMS; 3.5 kcal/mol lower vs. COD; 6.3 kcal/mol lower vs. PMe₃ |
| Conditions | DFT B3LYP/6-311+G(d,p) level; gas-phase optimized geometries validated against X-ray crystal structures |
Why This Matters
Lower Cu–L bond energy directly correlates with reduced thermal budget required for ligand dissociation during CVD, enabling higher deposition rates at a given substrate temperature or equivalent rates at lower temperatures, which is critical for temperature-sensitive back-end-of-line (BEOL) integration.
- [1] Cavallotti, C., Gupta, V., Sieber, C., & Jensen, K. F. (2003). Dissociation reactions of Cu(I)(hfac)L compounds relevant to the chemical vapor deposition of copper. Physical Chemistry Chemical Physics, 5(13), 2818–2827. DOI: 10.1039/B300895A View Source
